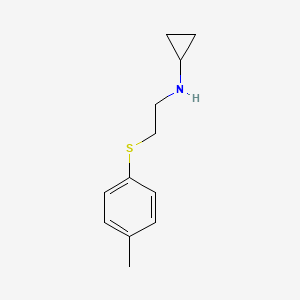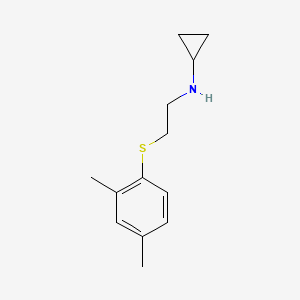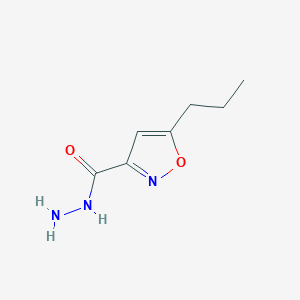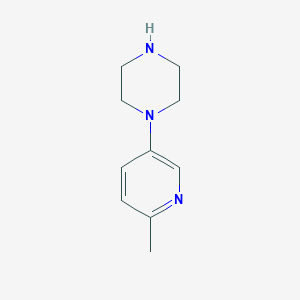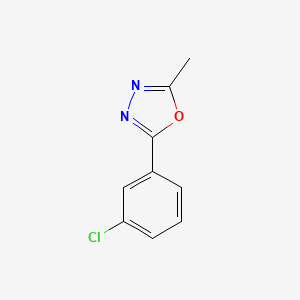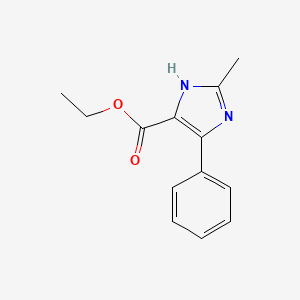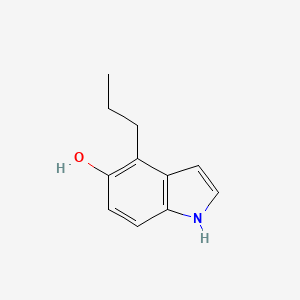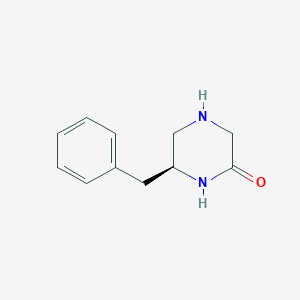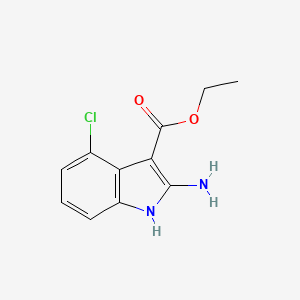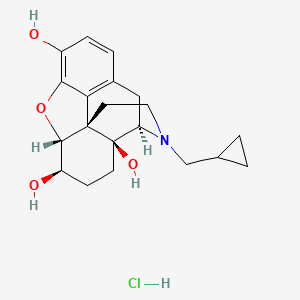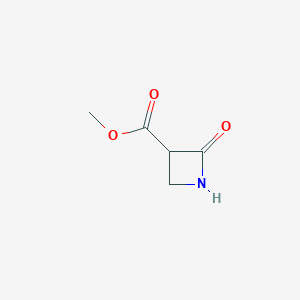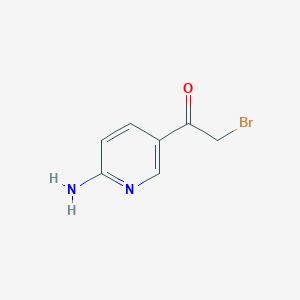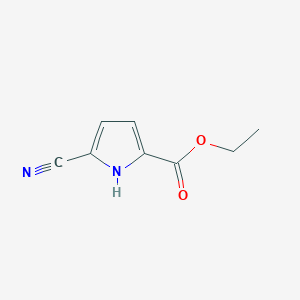
Ethyl 5-cyano-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of pyrrole, which is a five-membered aromatic ring with two adjacent nitrogen atoms . This compound was prepared by dehydration of a pyrroleoxime in the presence of triphosgene . The molecules self-assemble into a layered structure through hydrogen bonding .
Molecular Structure Analysis
The molecules of Ethyl 5-cyano-1H-pyrrole-2-carboxylate self-assemble into a layered structure through hydrogen bonding . All non-H atoms lie on a crystallographic mirror plane . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Applications De Recherche Scientifique
Synthetic Applications
Solvent-Free Synthesis : Ethyl 5-cyano-1H-pyrrole-2-carboxylate derivatives have been synthesized via a solvent-free process. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were produced from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing an efficient approach to pyrrole derivatives (Khajuria, Saini, & Kapoor, 2013).
Cascade Michael-Reductive Cyclization : A one-pot, solvent-free method for synthesizing ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates has been reported. This method involves a cascade Michael-reductive cyclization reaction under microwave irradiation, indicating a straightforward route to disubstituted pyrrole derivatives (Khajuria & Kapoor, 2014).
Amination and Cyclization Reactions : The reductive amination of ethyl levulinate with amines, followed by cyclization into pyrrolidones, was performed under solvent-free conditions. This process highlights the versatility of pyrrole derivatives in synthesizing N-substituted pyrrolidones, useful intermediates in various organic syntheses (Vidal et al., 2015).
Chemosensor Development : Ethyl 5-cyano-1H-pyrrole-2-carboxylate derivatives have been employed in the design of colorimetric chemosensors for the detection of metal ions. A new chemosensor based on a hybrid hydrazo/azo dye system demonstrated selective recognition of Cu2+, Zn2+, and Co2+, showcasing the application of pyrrole derivatives in environmental monitoring and analytical chemistry (Aysha et al., 2021).
Propriétés
IUPAC Name |
ethyl 5-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVTCUDJVHQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665283 | |
| Record name | Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |
CAS RN |
21635-99-4 | |
| Record name | Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1500453.png)
